molecular formula C10H13ClN2 B13573298 (1-((3-Chloropyridin-4-yl)methyl)cyclopropyl)methanamine

(1-((3-Chloropyridin-4-yl)methyl)cyclopropyl)methanamine

Cat. No.: B13573298
M. Wt: 196.67 g/mol
InChI Key: OCXXMOKDRMMXFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-((3-Chloropyridin-4-yl)methyl)cyclopropyl)methanamine is a chemical compound with the molecular formula C10H13ClN2 It is a derivative of pyridine and cyclopropylmethanamine, characterized by the presence of a chloropyridinyl group attached to a cyclopropylmethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-((3-Chloropyridin-4-yl)methyl)cyclopropyl)methanamine typically involves the reaction of 3-chloropyridine with cyclopropylmethanamine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions

(1-((3-Chloropyridin-4-yl)methyl)cyclopropyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce cyclopropylmethanamine derivatives .

Scientific Research Applications

(1-((3-Chloropyridin-4-yl)methyl)cyclopropyl)methanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1-((3-Chloropyridin-4-yl)methyl)cyclopropyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(methylaminomethyl)pyridine
  • N-[(6-Chloropyridin-3-yl)methyl]methylamine
  • 1-[(6-Chloropyridin-3-yl)methyl]-4-methylpiperazine

Uniqueness

(1-((3-Chloropyridin-4-yl)methyl)cyclopropyl)methanamine is unique due to its combination of a chloropyridinyl group and a cyclopropylmethanamine moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C10H13ClN2

Molecular Weight

196.67 g/mol

IUPAC Name

[1-[(3-chloropyridin-4-yl)methyl]cyclopropyl]methanamine

InChI

InChI=1S/C10H13ClN2/c11-9-6-13-4-1-8(9)5-10(7-12)2-3-10/h1,4,6H,2-3,5,7,12H2

InChI Key

OCXXMOKDRMMXFU-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CC2=C(C=NC=C2)Cl)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.